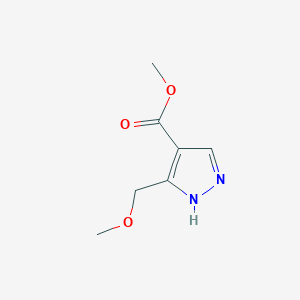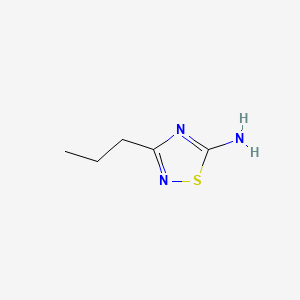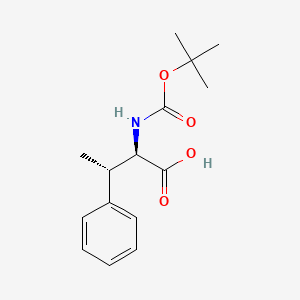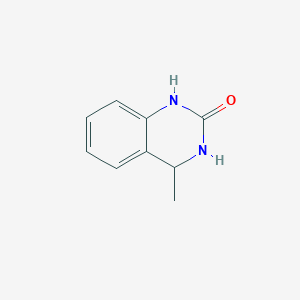
4-Methyl-3,4-dihydroquinazolin-2(1H)-one
Übersicht
Beschreibung
4-Methyl-3,4-dihydroquinazolin-2(1H)-one, also known as MDQ, is a heterocyclic organic compound with a molecular formula of C10H11NO. It is a white crystalline powder with a melting point of 98-100°C. MDQ has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have shown promise as antimicrobial agents. A study by El-zohry and Abd-Alla (2007) involved synthesizing various derivatives and testing their antimicrobial activities. These derivatives exhibited significant antimicrobial properties, comparable to tetracycline, a standard reference compound (El-zohry & Abd-Alla, 2007).
Demirel et al. (2019) also investigated the antimicrobial and cytotoxic activities of 3H-quinazolin-4-one derivatives. Their findings revealed that some compounds exhibited lower minimum inhibitory concentration (MIC) values against P. aeruginosa compared to ampicillin (Demirel et al., 2019).
Anticonvulsant and Antimicrobial Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. The compounds exhibited broad-spectrum activity against various bacteria and fungi, along with potent anticonvulsant activity (Rajasekaran, Rajamanickam & Darlinquine, 2013).
Antitumor Activity
In the field of oncology, 4-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have been studied for their potential antitumor properties. Cui et al. (2017) reported that a compound derived from this chemical scaffold inhibited tumor growth in mice and showed promising antiproliferative activity in human tumor cell lines (Cui et al., 2017).
Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Some derivatives exhibited significant antitumor activity, suggesting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Eco-friendly Synthesis Methods
In an environmental context, researchers have developed eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones. Chen et al. (2007) described a method that avoids the use of additional catalysts by utilizing ionic liquids or an ionic liquid-water solvent system, demonstrating an environmentally conscious approach to synthesizing these compounds (Chen et al., 2007).
Similarly, Almarhoon et al. (2019) reported an efficient and eco-friendly protocol for synthesizing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives using 2-methyl tetrahydrofuran as an alternative solvent, highlighting the movement towards sustainable chemical synthesis (Almarhoon et al., 2019).
Eigenschaften
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-6H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDJPSZEQELJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



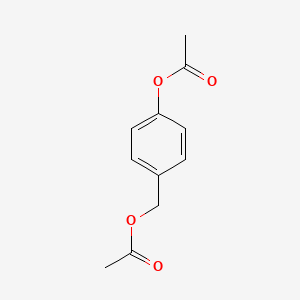
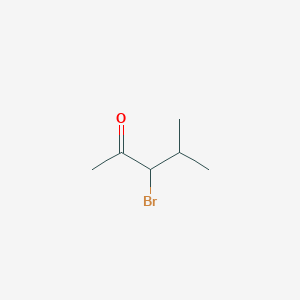
![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)
![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)
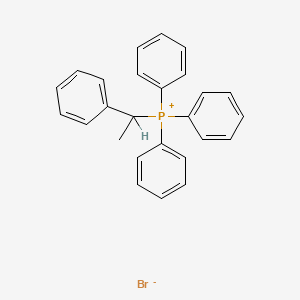

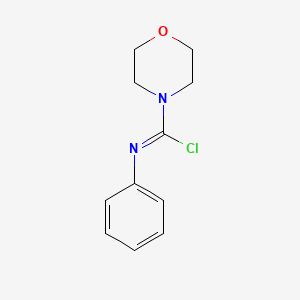
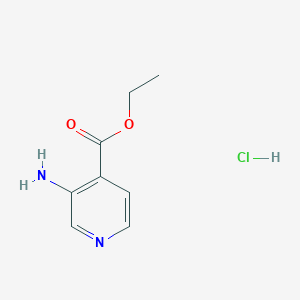
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)
phosphorane](/img/structure/B3370101.png)
